molecular formula C21H21N5O4S B2538501 2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-methoxyphenyl)acetamide CAS No. 902433-96-9

2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-methoxyphenyl)acetamide

Cat. No. B2538501
CAS RN: 902433-96-9
M. Wt: 439.49
InChI Key: YIXQAPAHHDJIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a triazoloquinazoline ring, a thioacetamide group, and methoxyphenyl group . These functional groups could potentially give the compound unique chemical and biological properties.

Scientific Research Applications

H1-antihistaminic Activity

Research has identified a series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as a new class of H1-antihistaminic agents. These compounds were synthesized through cyclization processes and tested for their in vivo H1-antihistaminic activity on guinea pigs. The studies found that all tested compounds significantly protected animals from histamine-induced bronchospasm. Specifically, a compound emerged as the most active, indicating a higher potency than the reference standard chlorpheniramine maleate, with negligible sedation effects, making it a potential prototype molecule for further development as a new class of H1-antihistaminic agents (Alagarsamy et al., 2009).

Synthesis and Pharmacological Investigations

Another study focused on the synthesis and pharmacological investigation of novel 4-(2-methylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones. This research aimed to explore the compounds' H1-antihistaminic activity, revealing similar protective effects against histamine-induced bronchospasm in guinea pigs. The findings supported the potential for these compounds to serve as prototypes for the development of new H1-antihistaminic agents, highlighting their negligible sedation compared to chlorpheniramine maleate (Alagarsamy et al., 2008).

Tubulin Polymerization Inhibitors and Vascular Disrupting Agents

A series designed as conformationally restricted CA-4 analogues, including 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, were tested for tubulin polymerization and growth inhibitory activities. Some derivatives showed potent inhibitors of tubulin assembly and possessed significant anticancer activity, suggesting their role as vascular damaging agents. This research points to the broader therapeutic potential of triazoloquinazolinone derivatives beyond antihistaminic activity, particularly in cancer treatment (Driowya et al., 2016).

properties

IUPAC Name

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-12-22-20-13-9-17(29-3)18(30-4)10-15(13)24-21(26(20)25-12)31-11-19(27)23-14-7-5-6-8-16(14)28-2/h5-10H,11H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXQAPAHHDJIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=CC=CC=C4OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide

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